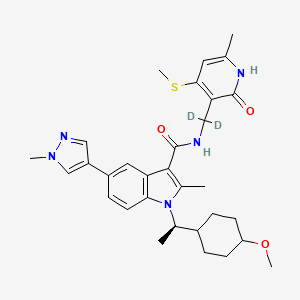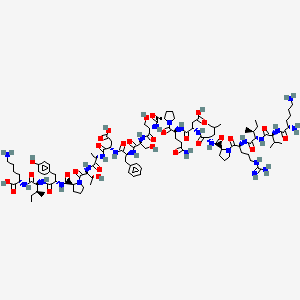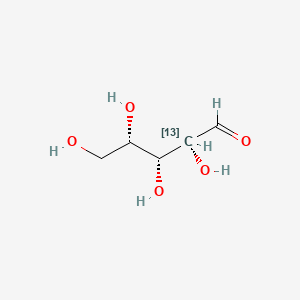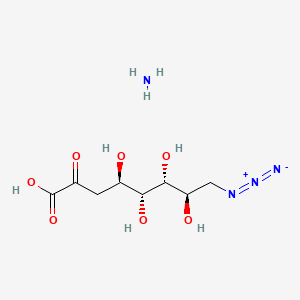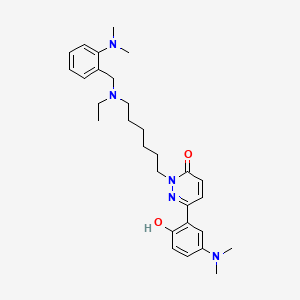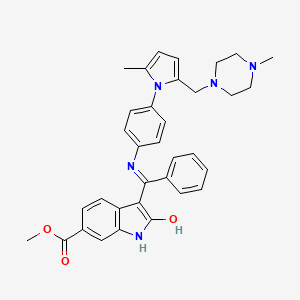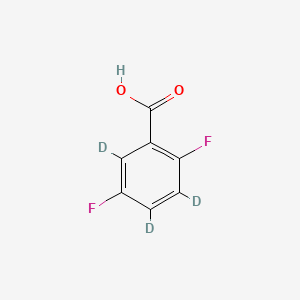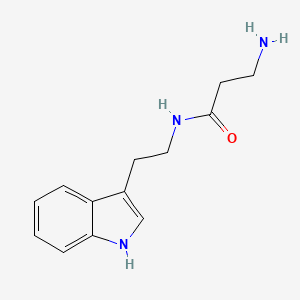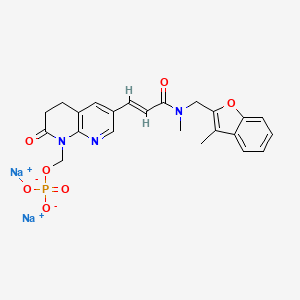
GRPR antagonist-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GRPR antagonist-1 is a potent antagonist of the gastrin-releasing peptide receptor (GRPR). GRPR is a G-protein-coupled receptor that binds to gastrin-releasing peptide, a regulatory molecule involved in various physiological processes. This compound has shown significant potential in inhibiting the proliferation of certain cancer cells, making it a promising candidate for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GRPR antagonist-1 involves multiple steps, including the protection and deprotection of amino acid side chains, peptide coupling, and purification. Common reagents used in the synthesis include tert-butyl (tBu) for serine and tyrosine, 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for arginine, trityl (Trt) for asparagine and histidine, tert-butyloxycarbonyl (Boc) for lysine, and tert-butyl ester (OtBu) for glutamic acid and aspartic acid .
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions
GRPR antagonist-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
科学的研究の応用
GRPR antagonist-1 has a wide range of scientific research applications, including:
作用機序
GRPR antagonist-1 exerts its effects by binding to the gastrin-releasing peptide receptor, thereby inhibiting its activation. This inhibition prevents the downstream signaling cascades that lead to cell proliferation and survival. Specifically, this compound decreases the level of Bcl-2 and increases the level of Bax, leading to apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Pd176252: A small-molecule GRPR antagonist with potent anticancer activity.
NeoBOMB1: A GRPR antagonist used in theragnostic applications for breast and prostate cancer.
RM2: A peptide-based GRPR antagonist with high affinity for GRPR.
Uniqueness of GRPR Antagonist-1
This compound is unique due to its high potency and specificity for GRPR. It has demonstrated superior targeting capabilities and metabolic stability compared to other GRPR antagonists. Additionally, its ability to induce apoptosis in cancer cells by modulating Bcl-2 and Bax levels sets it apart from other similar compounds .
特性
分子式 |
C29H33F3N4O4 |
|---|---|
分子量 |
558.6 g/mol |
IUPAC名 |
tert-butyl 4-[(2S)-3-(1H-indol-3-yl)-2-[[2-[4-(trifluoromethyl)phenyl]acetyl]amino]propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C29H33F3N4O4/c1-28(2,3)40-27(39)36-14-12-35(13-15-36)26(38)24(17-20-18-33-23-7-5-4-6-22(20)23)34-25(37)16-19-8-10-21(11-9-19)29(30,31)32/h4-11,18,24,33H,12-17H2,1-3H3,(H,34,37)/t24-/m0/s1 |
InChIキー |
NIIBAULZUYBDEQ-DEOSSOPVSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CC4=CC=C(C=C4)C(F)(F)F |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CC4=CC=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)


